ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride
Overview
Description
Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1795304-53-8 . It has a molecular weight of 281.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O2.ClH/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14;/h3-8H,2,9,14H2,1H3;1H . This code represents the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, general reactions involving pyrazoles include [3+2] cycloaddition reactions , and reactions with aryl triflates .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 281.74 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride is involved in various synthetic routes. For instance, it is synthesized through one-pot reaction methods involving methylation, chlorination, and hydrolysis processes. This compound has been used to create new compounds with yields up to 50% (Yue et al., 2010).
- Regioselective Synthesis : Research shows the compound is involved in regioselective synthesis processes, where it's used to produce specific regioisomers with high selectivity (Ashton & Doss, 1993).
Biological Activity
- Anticancer Properties : Certain derivatives of this compound exhibit dose- and time-dependent inhibition of proliferation in A549 lung cancer cells. The growth inhibition is mainly attributed to autophagy induction, highlighting its potential in cancer treatment (Zheng et al., 2010).
Material Science and Industrial Applications
- Corrosion Inhibition : Pyrazole derivatives, including this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies demonstrate the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Herrag et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Properties
IUPAC Name |
ethyl 1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14;/h3-8H,2,9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKOKYGATNVGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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